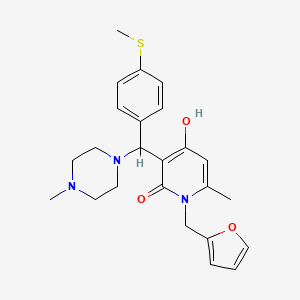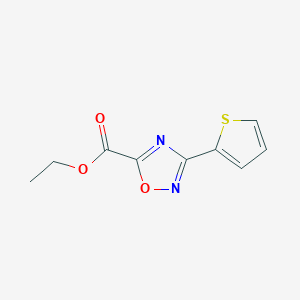
3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves the acetylation of pyrrolidinone derivatives and pyrazolone compounds. In one study, a library of 22 new 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized, which are structurally related to the compound . These compounds were designed as potential anticonvulsant agents, indicating that the acetylpyrrolidinyl moiety could be crucial for biological activity. Another relevant synthesis involved the acetylation of 3-methylpyrazol-5-one, which yielded various acetylated products depending on the reaction conditions . Although the exact compound of interest was not synthesized in these studies, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can be inferred from related compounds. The acetylated products of 3-methylpyrazol-5-one, for example, show that acetylation at different positions on the pyrazolone ring leads to distinct compounds with varying properties . Nuclear magnetic resonance (NMR) spectroscopy was used to analyze the chemical shifts and infer the structure of these acetylated products. This technique could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving acetylpyrrolidinyl and acetylpyrazolone derivatives are diverse. Basic hydrolysis of the acetates derived from 3-methylpyrazol-5-one was shown to revert to the starting pyrazolone, indicating that the acetyl groups are susceptible to hydrolytic conditions . This suggests that the compound of interest may also undergo similar hydrolytic reactions, which could be relevant for understanding its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can be speculated based on related compounds. The anticonvulsant activity of the synthesized pyrrolidinyl-acetamides suggests that the compound may have similar central nervous system activity . The pharmacological characterization of these compounds included their antinociceptive and local anesthetic properties, which could be indicative of the potential properties of the compound . Additionally, the influence on sodium and calcium channels was identified as a possible mechanism of action, which could also be relevant for the compound of interest .
Applications De Recherche Scientifique
Antibacterial Activity
A multicomponent reaction involving 3-aminopyrazol-5-ones has led to the discovery of novel heterocyclic compounds, including structures related to 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one. These compounds have demonstrated notable antibacterial activities, highlighting their potential in addressing bacterial resistance and the development of new antimicrobial agents (Frolova et al., 2011).
Anticonvulsant Activity
Research on 3-aminopyrroles, closely related to the chemical structure , has yielded several compounds with significant anticonvulsant activity and minimal neurotoxicity. This suggests potential applications in the development of safer treatments for epilepsy and related neurological disorders (Unverferth et al., 1998).
Thrombin Inhibition
Studies on 3-alkylaminopyrazinone derivatives, akin to 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one, have shown efficacy as thrombin inhibitors. Such compounds have improved pharmacokinetics compared to their precursors, indicating their potential in anticoagulant therapy and the prevention of thrombotic disorders (Sanderson et al., 1998).
Photophysical Properties
The synthesis and study of lanthanide complexes incorporating heterocyclic imines and carboxamide units have revealed compounds with strong luminescence. This research opens up possibilities for the use of such heterocyclic compounds in the development of luminescent materials for technological and biological imaging applications (Piguet et al., 1996).
Anticancer Agents
Pyrazolopyrimidine derivatives, including those structurally similar to 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one, have been synthesized and evaluated for their anticancer activity. These compounds have shown promise as novel therapeutic agents in oncology, particularly against melanoma and other cancer cell lines, highlighting the potential for the development of new anticancer drugs (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)9-3-5-14(7-9)10-11(16)13(2)6-4-12-10/h4,6,9H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMCGWFOHPZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


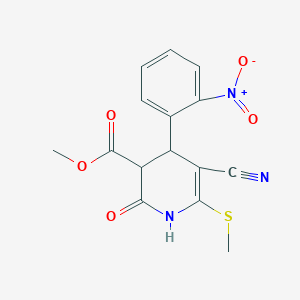
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)

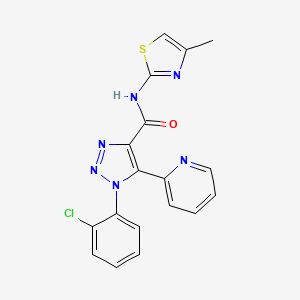

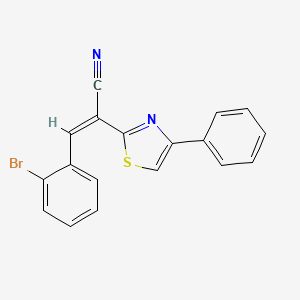
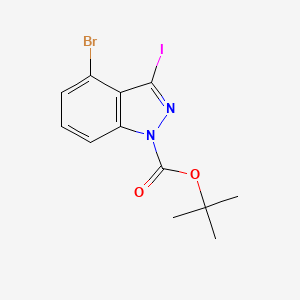
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
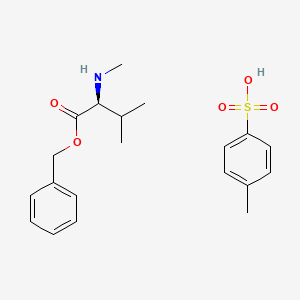
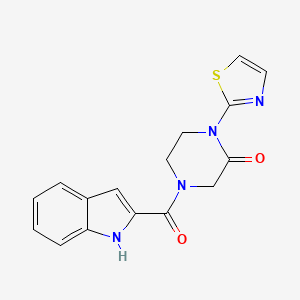
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
